2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol
Description
2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol is a chiral piperazine derivative characterized by a stereospecific dimethyl-substituted piperazine ring and an ethanol functional group. The (2S,5R) stereochemistry confers distinct spatial orientation, influencing its interactions with biological targets such as receptors or enzymes.
Properties
IUPAC Name |
2-[(2S,5R)-2,5-dimethylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-6-10(3-4-11)8(2)5-9-7/h7-9,11H,3-6H2,1-2H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJSCKEDLLJBK-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of the Ethanol Group: The ethanol group can be introduced by reacting the piperazine derivative with ethylene oxide or ethylene chlorohydrin under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is 2-[(2S,5R)-2,5-dimethylpiperazin-1-yl]ethanol. It features a piperazine ring with two methyl substitutions at the 2 and 5 positions and an ethanol group attached to one of the nitrogen atoms. This configuration imparts specific reactivity and biological activity.
Organic Chemistry
Building Block for Synthesis
- Reagents: Utilized in reactions involving alkylation and acylation.
- Applications: Serves as an intermediate in the synthesis of more complex organic compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts ethanol to aldehyde or carboxylic acid | Aldehydes, Carboxylic acids |
| Reduction | Forms amines from the compound | Amines |
| Substitution | Replaces hydrogen atoms with functional groups | Substituted piperazine derivatives |
Biological Research
Enzyme Inhibition Studies
- Mechanism: The compound interacts with enzymes, potentially inhibiting their activity.
- Applications: Used in studies to understand enzyme kinetics and inhibition mechanisms.
Receptor Binding Studies
- Target Interactions: Investigated for its ability to bind to various receptors.
- Example Case Study: Research has shown that derivatives of this compound can modulate receptor activity, impacting signaling pathways relevant to neurological functions.
Pharmaceutical Development
Therapeutic Potential
- Precursor for Drug Synthesis: Investigated as a precursor for the development of new pharmaceuticals targeting central nervous system disorders.
Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of novel compounds derived from this compound that exhibited promising results in preclinical models for anxiety and depression.
Industrial Applications
Production of Specialty Chemicals
- Role as an Intermediate: Used in manufacturing agrochemicals and other specialty chemicals.
Table 2: Industrial Uses of this compound
| Industry | Application | Example Products |
|---|---|---|
| Agrochemicals | Intermediate in pesticide synthesis | Herbicides, Fungicides |
| Specialty Chemicals | Production of surfactants | Detergents |
Mechanism of Action
The mechanism of action of 2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analog: SNC 80 (4-((R)-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-N,N-diethylbenzamide)
- Key Features :
- Functional Differences: The benzamide and allyl groups enhance lipophilicity, likely improving blood-brain barrier penetration compared to the ethanol-substituted target compound.
Structural Analog: 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
- Key Features: Retains the ethanol-piperazine backbone but incorporates a pyrazolo-pyrimidinyl group at the N4 position. Molecular Formula: C25H27N5O; Molecular Weight: 413.52 . Available in milligram quantities (1–25 mg) with CAS 900897-56-3.
- Functional Differences: The bulky pyrazolo-pyrimidinyl substituent may reduce solubility but enhance binding to planar enzymatic pockets (e.g., kinase targets). No direct biological data are provided, but similar compounds are often explored as kinase inhibitors .
Sorbitol Dehydrogenase Inhibitors with Piperazine-Ethanol Motifs
highlights piperazine-ethanol derivatives as sorbitol dehydrogenase (SORD) inhibitors. Key examples include:
- Comparison Insights: The (1R)-configured ethanol derivative in shows the highest potency (IC50 = 19.0 nM), underscoring the importance of stereochemistry in enzyme inhibition.
Biological Activity
2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol is a piperazine derivative characterized by a piperazine ring with two methyl groups at the 2 and 5 positions, and an ethanol group attached to one of the nitrogen atoms. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
Structure and Composition
- IUPAC Name: this compound
- Molecular Formula: C8H18N2O
- Molecular Weight: 158.241 g/mol
- CAS Number: 1268522-37-7
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate diamines with dihaloalkanes under basic conditions followed by the introduction of the ethanol group through reactions with ethylene oxide or ethylene chlorohydrin.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This interaction can modulate enzyme activity and receptor binding, leading to diverse biological effects. The specific pathways influenced depend on the target molecules involved.
Pharmacological Applications
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, affecting metabolic pathways that are crucial for cellular functions.
- Receptor Binding : The compound has shown potential in binding to various receptors, which may lead to therapeutic effects in conditions such as anxiety and depression.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
Study on Antidepressant Effects
A study published in Bioorganic & Medicinal Chemistry Letters explored the antidepressant potential of piperazine derivatives similar to this compound. The findings indicated that these compounds could enhance serotonergic activity in the brain, suggesting their usefulness in treating mood disorders .
Antimicrobial Activity Assessment
In another study focusing on the antimicrobial properties of piperazine derivatives, it was found that certain modifications to the piperazine structure led to increased efficacy against various bacterial strains. This highlights the importance of structural variations in enhancing biological activity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
